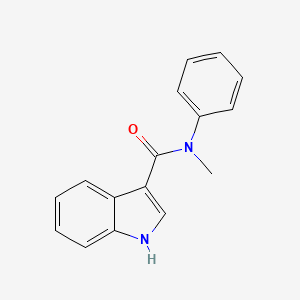

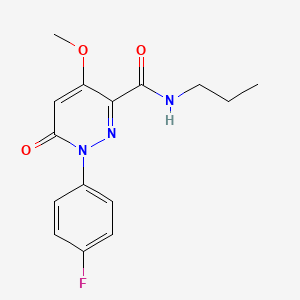

N-甲基-N-苯基-1H-吲哚-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methyl-N-phenyl-1H-indole-3-carboxamide” is a compound that belongs to the class of indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .科学研究应用

化学中的分子内反应

- 分子内亚砜亲电亚磺酰化:Eggers、Jog 和 Bates (2007) 的一项研究调查了 N-甲基-N-苯基-1H-吲哚-3-甲酰胺等化合物的环化,注意到只有酰胺氮甲基化的化合物才能成功环化为某些衍生物。这项研究增强了我们对涉及吲哚甲酰胺中亚砜亲电亚磺酰化的化学反应的理解 (Eggers 等人,2007)。

在药物发现中的应用

HIV-1 非核苷逆转录酶抑制剂:Alexandre 等人 (2011) 开发了一系列新型的 3-芳基-磷酸-吲哚非核苷逆转录酶抑制剂用于治疗 HIV-1,突出了吲哚甲酰胺在抗病毒疗法中的潜力 (Alexandre 等人,2011)。

大麻素受体调节剂:Khurana 等人 (2014) 和 Piscitelli 等人 (2012) 的研究探索了吲哚-2-甲酰胺作为大麻素 CB1 受体的变构调节剂,揭示了变构调节的关键结构要求,这对于开发新的治疗剂可能很有价值 (Khurana 等人,2014); (Piscitelli 等人,2012)。

抗癌和抗真菌剂

吲哚衍生物的抗癌评价:Hassan 等人 (2021) 设计了与吡唑部分连接的吲哚衍生物,显示出显着的抗肿瘤活性。这项研究表明了吲哚甲酰胺在癌症治疗中的潜力 (Hassan 等人,2021)。

抗真菌活性:Wu 等人 (2012) 合成了 N-(取代吡啶基)-1-甲基(苯基)-3-三氟甲基-1H-吡唑-4-甲酰胺衍生物,显示出中等的抗真菌活性,从而突出了这些化合物在抗真菌应用中的潜在用途 (Wu 等人,2012)。

材料科学

- 缓蚀剂:Verma 等人 (2016) 研究了 3-氨基烷基化吲哚作为酸性溶液中低碳钢的缓蚀剂,表明这些化合物可以显着减少腐蚀,表明它们在材料科学中的潜力 (Verma 等人,2016)。

属性

IUPAC Name |

N-methyl-N-phenyl-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(12-7-3-2-4-8-12)16(19)14-11-17-15-10-6-5-9-13(14)15/h2-11,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDOPUFCEKZSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-1H-indole-3-carboxamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)

![N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2864270.png)